molecular formula C19H20Cl2O5 B13876099 Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-hydroxypropanoate

Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-hydroxypropanoate

Cat. No.: B13876099
M. Wt: 399.3 g/mol
InChI Key: GYBVXNJWUBAALR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-hydroxypropanoate typically involves the esterification of 3-hydroxypropanoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The intermediate compound, 3-hydroxypropanoic acid, can be synthesized through the hydrolysis of 3-hydroxypropanenitrile or by the reduction of 3-hydroxypropanoic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The ester functional group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and dichlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-hydroxypropanoate can be compared with other similar compounds, such as:

    Ethyl 3,4-dichlorophenylglyoxylate: This compound shares structural similarities but differs in the functional groups attached to the phenyl ring.

    3,4-Dichlorophenethylamine: Another related compound with a dichlorophenyl group, but with different functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20Cl2O5

Molecular Weight

399.3 g/mol

IUPAC Name

ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-hydroxypropanoate

InChI

InChI=1S/C19H20Cl2O5/c1-3-25-19(23)10-17(22)14-6-5-13(9-18(14)24-2)26-11-12-4-7-15(20)16(21)8-12/h4-9,17,22H,3,10-11H2,1-2H3

InChI Key

GYBVXNJWUBAALR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)OC)O

Origin of Product

United States

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